(2-Fluorophenyl) carbamate

Description

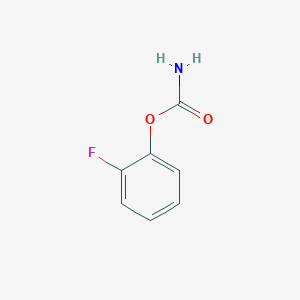

Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO2 |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

(2-fluorophenyl) carbamate |

InChI |

InChI=1S/C7H6FNO2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H2,9,10) |

InChI Key |

GJMPDOHRFVPGLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Fluorophenyl Carbamate

Established Synthetic Routes and Reaction Conditions

The creation of the carbamate (B1207046) functional group on an aromatic ring, such as in (2-Fluorophenyl) carbamate, can be achieved through several well-established chemical reactions. These methods often involve the reaction of an amine with a carbonyl-containing reagent.

Amine Carbonylation Strategies (e.g., 2-fluoroaniline (B146934) with methyl chloroformate)

A prevalent and traditional method for synthesizing aryl carbamates is through the carbonylation of anilines. A common approach involves the reaction of 2-fluoroaniline with an alkyl chloroformate, such as methyl chloroformate or ethyl chloroformate, in the presence of a base. evitachem.comgoogle.com The base, often a tertiary amine like triethylamine (B128534) or pyridine, neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. evitachem.comgoogle.com This reaction is typically performed in an inert solvent like ethyl acetate, toluene, or tetrahydrofuran (B95107) under mild conditions, often at temperatures ranging from 0°C to room temperature. google.com

For instance, the synthesis of methyl (2-fluorophenyl)carbamate can be achieved by dissolving 2-fluoroaniline in ethyl acetate, adding pyridine, and then adding a solution of methyl chloroformate dropwise while cooling the reaction mixture. google.com After stirring for a few hours at room temperature, the reaction is quenched, and the product is isolated. google.com

Table 1: Amine Carbonylation for this compound Synthesis

| Precursor | Reagent | Base | Solvent | Conditions | Product |

| 2-Fluoroaniline | Methyl chloroformate | Pyridine | Ethyl acetate | Ice cooling, then room temperature | Methyl (2-fluorophenyl)carbamate |

| 2-Fluoroaniline | Ethyl chloroformate | Not specified | Dry ether | Ice bath | Ethyl (2-fluorophenyl)carbamate |

Alternative Phosgene-Free and Green Chemistry Approaches (e.g., carbonylimidazolide in water)

Concerns over the toxicity of phosgene (B1210022) and its derivatives have spurred the development of safer and more environmentally friendly methods for carbamate synthesis. nih.govrsc.orgscispace.comoup.com One notable green chemistry approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene substitute. organic-chemistry.orgresearchgate.netnih.gov A groundbreaking method demonstrates the efficient synthesis of carbamates in water, a significant departure from traditional methods that require anhydrous conditions. organic-chemistry.orgresearchgate.netnih.gov In this "in-water" imidazole (B134444) carbonylation, CDI reacts with an amine, like 2-fluoroaniline, to form an intermediate that then reacts with an alcohol to yield the carbamate. organic-chemistry.org The product often precipitates from the aqueous solution, simplifying purification. organic-chemistry.orgresearchgate.netnih.gov This method is not only safer but also often faster and more scalable. organic-chemistry.org

Other phosgene-free routes include:

Three-component coupling: This involves the reaction of carbon dioxide, an amine, and a diaryliodonium salt, promoted by a base, to form O-aryl carbamates. nih.gov

Reaction with dimethyl carbonate: In the presence of a suitable catalyst, such as a Zr-MOF-808, dimethyl carbonate can be used as a green carbonyl source for the carbamoylation of anilines. rsc.org

From cyclic carbonates: N-aryl carbamates can be synthesized from the reaction of cyclic organic carbonates with aromatic amines under mild, metal-free conditions. scispace.com

Table 2: Phosgene-Free Synthetic Approaches

| Method | Key Reagents | Advantages |

| "In-water" imidazole carbonylation | Carbonylimidazolide (CDI), amine, water | Environmentally friendly, avoids toxic phosgene, high purity products. organic-chemistry.org |

| Three-component coupling | Carbon dioxide, amine, diaryliodonium salt, base | Phosgene- and metal-free. nih.gov |

| Dimethyl carbonate carbamoylation | Aromatic amine, dimethyl carbonate, catalyst (e.g., Zr-MOF-808) | Green and safe alternative to phosgene. rsc.org |

| Cyclic carbonate aminolysis | Cyclic organic carbonate, aromatic amine | Metal-free, mild conditions. scispace.com |

Large-Scale Synthesis and Process Optimization in Academic and Industrial Contexts

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents several challenges. Process optimization is crucial to ensure efficiency, safety, and cost-effectiveness. In industrial settings, these reactions are often carried out in large-scale batch reactors under carefully controlled conditions. Purification is typically achieved through filtration and recrystallization to obtain a high-purity product.

A case study on the large-scale synthesis of a complex molecule containing a bis((2-fluorophenyl)carbamoyl) moiety highlights the importance of protecting group strategy and reaction conditions. acs.orgresearchgate.netacs.org Initial attempts using chloroacetate (B1199739) protecting groups led to instability and poor crystallinity issues during scale-up. acs.orgresearchgate.netacs.org Identifying methoxyacetates as optimal protecting groups and optimizing reaction conditions resulted in an efficient and high-purity synthesis, ultimately yielding 80 kg of the target compound. acs.orgresearchgate.net This demonstrates the critical role of process research in developing robust and scalable synthetic routes for industrial applications.

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound is essential for exploring structure-activity relationships (SAR) in various applications, such as pharmaceuticals and agrochemicals. nih.gov Derivatization can be targeted at either the phenyl ring or the carbamate ester moiety.

Structural Modifications on the Phenyl Ring (e.g., halogen substitutions, cyano groups)

Modifications to the phenyl ring can significantly impact the compound's properties. This can be achieved by starting with an appropriately substituted 2-fluoroaniline precursor or by performing chemical transformations on the this compound molecule itself.

Halogen Substitutions: The introduction of additional halogen atoms onto the phenyl ring is a common derivatization strategy. For example, starting with 4-chloro-2-fluoroaniline (B1294793) allows for the synthesis of 4-chloro-2-fluorophenyl carbamate analogues. prepchem.comprepchem.com The synthesis of benzyl (B1604629) (2-bromo-5-fluorophenyl)carbamate has also been reported. beilstein-journals.org These substitutions can alter the electronic and lipophilic properties of the molecule.

Cyano Groups: The incorporation of a cyano group can serve as a handle for further chemical transformations or to modulate biological activity. For example, tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate is a synthetic intermediate where the cyano group is present on the substituted phenyl ring. The synthesis of such compounds often involves multi-step sequences starting from a precursor already containing the cyano group.

Modifications of the Carbamate Ester Moiety

Altering the ester portion of the carbamate provides another avenue for creating diverse analogues. organic-chemistry.org This can be achieved by reacting the 2-fluorophenyl isocyanate intermediate, or the activated carbamoylating agent derived from 2-fluoroaniline, with different alcohols or other nucleophiles. organic-chemistry.org The "in-water" imidazole carbonylation method is particularly versatile, allowing for the reaction of the N-substituted carbonylimidazolide intermediate with various nucleophiles like phenols and thiophenols to produce a range of carbamates and thiocarbamates. organic-chemistry.org This flexibility enables the fine-tuning of the molecule's properties for specific applications.

Chemoenzymatic and Biocatalytic Approaches to Chiral Derivatives (e.g., ketoreductase-assisted synthesis)

The integration of enzymatic processes in synthetic chemistry, known as chemoenzymatic or biocatalytic synthesis, offers significant advantages in producing chiral molecules with high selectivity under mild conditions. researchgate.netnih.gov This approach has been successfully applied to the synthesis of chiral derivatives of this compound, particularly through the use of ketoreductases (KREDs). researchgate.netresearchgate.net These enzymes are highly effective in the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals. researchgate.netrsc.orgresearchgate.net

A notable application is the synthesis of tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate, a key chiral building block. researchgate.net Researchers have focused on the chiral selective reduction of the precursor, tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate, using various ketoreductases. researchgate.netsmolecule.com

In a systematic screening of ketoreductases, ES-KRED-213 and KRED-P1-H01 were identified as highly effective for this specific biotransformation. smolecule.com The process development using ES-KRED-213 demonstrated high conversion and yield. researchgate.netsmolecule.com The reaction was optimized to achieve a product yield of 85% with a purity of ≥ 99% (as determined by RP-HPLC) and a chiral purity of ≥ 99% (as determined by NP-HPLC). researchgate.net This highlights the potential of ketoreductase-assisted synthesis for the large-scale, environmentally friendly production of enantiomerically pure carbamate derivatives. researchgate.netrsc.org The use of whole-cell biotransformation presents a strategic method for producing pharmaceutically relevant (S)-alcohols. dntb.gov.ua

Table 1: Ketoreductase-Assisted Synthesis of Chiral tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate

| Enzyme | Substrate | Product | Conversion | Product Formation | Yield | Purity (RP-HPLC) | Chiral Purity (NP-HPLC) | Reference |

| ES-KRED-213 | tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate | tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate | 99.4% | 4.9 g/50 mL | 85% | ≥ 99% | ≥ 99% | researchgate.net |

| KRED-P1-H01 | tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate | tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate | - | - | - | - | - | smolecule.com |

Synthesis of Metal Complexes Featuring (Fluorophenyl)carbamate Ligands

The coordination chemistry of carbamate ligands has been an area of active research, with metal carbamato complexes finding applications in various fields. mdpi.com The synthesis of metal complexes incorporating (fluorophenyl)carbamate ligands has been explored, leading to novel compounds with interesting structural and electrochemical properties.

A significant example is the synthesis of platinum(IV) complexes featuring 4-fluorophenyl carbamate ligands. acs.org These complexes are generally synthesized by reacting an appropriate precursor, such as a dihydroxido platinum(IV) complex, with an isocyanate. acs.org Specifically, the complex cis,cis,trans-[Pt(NH3)2Cl2(O2CNH-4-F-Ph)2] was synthesized by reacting cis,cis,trans-[Pt(NH3)2Cl2(OH)2] with 4-fluorophenyl isocyanate in dimethylformamide (DMF). acs.org This reaction proceeds at room temperature, and the desired product is precipitated by the addition of diethyl ether, yielding a pale-yellow solid. acs.org

The resulting platinum(IV) carbamate complexes have been characterized by various spectroscopic methods, including NMR (1H, 13C, 19F, 195Pt), infrared spectroscopy, and mass spectrometry. acs.org X-ray crystallography and DFT calculations have revealed that these carbamate complexes can adopt different isomeric forms based on the rotational orientation of the ligand. acs.org Electrochemical studies show that the redox potentials of these platinum(IV) carbamates are comparable to those of platinum(IV) acetates. acs.org

Table 2: Synthesis of a Platinum(IV) Complex with a 4-Fluorophenyl Carbamate Ligand

| Complex | Precursor 1 | Precursor 2 | Solvent | Yield | Physical Appearance | Reference |

| cis,cis,trans-[Pt(NH3)2Cl2(O2CNH-4-F-Ph)2] | cis,cis,trans-[Pt(NH3)2Cl2(OH)2] | 4-Fluorophenyl isocyanate | DMF | 65% | Pale-yellow solid | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Fluorophenyl Carbamate

Electrophilic and Nucleophilic Substitution Pathways

The reactivity of the aromatic ring in (2-Fluorophenyl) carbamate (B1207046) towards substitution is significantly influenced by the electronic properties of the fluorine atom and the carbamate group.

Electrophilic Aromatic Substitution: The carbamate group (–OC(O)NR₂) is an ortho-, para-directing group due to the lone pair of electrons on the oxygen atom, which can be donated to the aromatic ring, stabilizing the arenium ion intermediate at these positions. However, it is also a deactivating group due to the electron-withdrawing nature of the carbonyl. The fluorine atom is also an ortho-, para-director but is deactivating. When both are present, their directing effects reinforce each other. Acidic conditions, such as those used for Boc-deprotection with trifluoroacetic acid (TFA), can sometimes lead to unwanted electrophilic aromatic substitution byproducts if the ring is protonated.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenyl ring is a key site for nucleophilic aromatic substitution (SNAr). Fluorine, being highly electronegative, activates the ring towards attack by nucleophiles, particularly at the ortho and para positions. While fluoride (B91410) is typically a poor leaving group in SNAr reactions, the presence of an activating group can facilitate its displacement. For instance, in related 5-amino-2-fluorophenyl systems, the fluorine atom is readily displaced by nucleophiles like amines and hydroxide, a reactivity enhanced by the electron-donating amino group. Intramolecular SNAr reactions are also prominent, where a nucleophile within the same molecule displaces an aryl group in a process known as N → C aryl migration, particularly in α-lithiated N-aryl carbamates. nih.gov

Oxidation and Reduction Reactions of the Carbamate Group

The carbamate functional group itself is generally robust but can undergo specific oxidation and reduction reactions.

Oxidation: Direct oxidation of the carbamate group is not a common transformation. However, the nitrogen atom of the carbamate can influence oxidative processes elsewhere in the molecule. For example, amidyl radicals can be generated from carbamates, which can then participate in cyclization reactions. scispace.com

Reduction/Hydrolysis: The most common reaction involving the cleavage of the carbamate group is hydrolysis, which can be promoted by acid or base. nih.gov Basic hydrolysis proceeds via the formation of an isocyanate anion (for monosubstituted carbamates) or a carbonate anion (for disubstituted carbamates), ultimately yielding the parent alcohol (2-fluorophenol), an amine, and carbon dioxide. nih.gov This hydrolytic susceptibility allows carbamates to be used as protecting groups for alcohols and amines. nih.gov Catalytic hydrogenation (e.g., H₂ over Pd/C) is a standard method for reducing other functional groups within the molecule without typically affecting the carbamate moiety, as demonstrated in related systems where a nitro group is reduced to an amine. researchgate.net

Directed Metalation Group Chemistry and Ortho-Functionalization

The carbamate group is a powerful directed metalation group (DMG) in directed ortho-metalation (DoM) chemistry. nih.gov This strategy allows for the regioselective functionalization of the aromatic ring at the position ortho to the carbamate.

The general mechanism involves the coordination of a strong organolithium base (like s-BuLi) to the heteroatoms of the carbamate group, which facilitates deprotonation of the adjacent ortho-proton. nih.gov The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles to introduce new substituents.

For (2-Fluorophenyl) carbamate, the situation is competitive. Both the carbamate and the fluorine atom can direct metalation to their respective ortho positions. The O-carbamate group, particularly O-CONEt₂, is one of the most powerful DMGs, generally outcompeting the directing ability of a fluoro group. nih.govharvard.edu Therefore, lithiation is expected to occur primarily at the C6 position, ortho to the carbamate.

This methodology is a cornerstone for creating polysubstituted aromatic compounds. For example, O-aryl carbamates can be lithiated and then quenched with electrophiles like iodine to furnish ortho-iodoaryl carbamates, which can be further functionalized. thieme-connect.com In sterically hindered systems, the initial ortho-lithiated species can sometimes undergo a facile anionic ortho-Fries rearrangement, where the carbamoyl (B1232498) group migrates from the oxygen to the carbon of the ring. cdnsciencepub.comnih.gov

Transition Metal-Catalyzed Transformations and Reaction Mechanisms

This compound is a versatile substrate for various transition metal-catalyzed reactions, most notably those employing palladium. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: The C–F bond, while strong, can participate in cross-coupling reactions under specific palladium-catalyzed conditions, although C–Cl and C–OTf bonds are more commonly used. nih.gov More frequently, the carbamate group itself is the target or a directing element. Palladium catalysts are used in the synthesis of N-aryl carbamates by coupling aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.govorganic-chemistry.org This process involves the in situ generation of an aryl isocyanate intermediate which is then trapped by the alcohol.

The carbamate group is generally inert to many palladium-catalyzed cross-coupling conditions, which allows for selective reactions at other sites in the molecule. rsc.org This orthogonality is synthetically useful. However, nickel catalysts have been shown to effectively aminate aryl carbamates, cleaving the C–O bond and forming a new C–N bond. rsc.org

The mechanism for palladium-catalyzed reactions often involves a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki or Negishi coupling), and reductive elimination. researchgate.netrsc.org For example, in Suzuki-Miyaura couplings, an oxidative addition of the aryl halide to a Pd(0) complex is followed by reaction with a boronic acid and subsequent reductive elimination to yield the coupled product. rsc.org

Conformational Dynamics and Rotational Barriers in Carbamate Systems

The carbamate functional group exhibits interesting dynamic behavior due to restricted rotation around the C–N bond, a consequence of the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This phenomenon leads to the existence of conformational isomers, or rotamers.

The rotational barrier in carbamates is typically 3–4 kcal/mol lower than in analogous amides. nih.gov This barrier can be influenced by several factors, including the nature of the substituents on the nitrogen and oxygen atoms, as well as the solvent. acs.org For N-aryl carbamates, there is a strong conformational preference for the N-aryl and carbonyl groups to be in a trans arrangement. nih.gov

The presence of the 2-fluoro substituent in this compound can influence these dynamics through both steric and electronic effects. The fluorine atom may engage in intramolecular interactions or alter the electronic properties of the aryl ring, which in turn could subtly modify the rotational energy barrier and the equilibrium between different conformers. Detailed studies, often employing dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, are used to quantify these rotational barriers and understand the conformational preferences in such systems. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Fluorophenyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H, ¹³C, and ¹⁹F NMR Characterization

The NMR spectra of (2-Fluorophenyl) carbamate (B1207046) are defined by the features of the 2-fluorophenyl group and the carbamate moiety.

¹H NMR: The proton spectrum is expected to show distinct signals for the carbamate N-H protons and the four aromatic protons. The -NH₂ protons typically appear as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration. The aromatic protons on the fluorinated ring will present as complex multiplets between approximately 6.9 and 8.2 ppm due to proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings.

¹³C NMR: The ¹³C spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is typically observed in the downfield region (150-170 ppm). The aromatic carbons exhibit signals in the 110-165 ppm range. The carbon directly bonded to the fluorine atom (C2) will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. Other carbons in the ring will also show smaller couplings to the fluorine atom. magritek.com

¹⁹F NMR: The ¹⁹F NMR spectrum is a simple yet powerful tool for fluorinated compounds. For (2-Fluorophenyl) carbamate, a single signal is expected for the fluorine atom. Its chemical shift, typically in the range of -110 to -130 ppm for fluorobenzenes, is highly sensitive to the electronic environment. mdpi.comnih.gov The signal would likely appear as a complex multiplet due to couplings to the ortho, meta, and para protons on the aromatic ring.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~5.0-6.0 | br s | - | -NH₂ |

| ¹H | ~7.0-7.5 | m | H-H, H-F couplings | Ar-H |

| ¹³C | ~155 | s | - | C=O |

| ¹³C | ~152 | d | ¹JCF ≈ 245 | C-F |

| ¹³C | ~115-140 | d or s | ⁿJCF | Ar-C |

| ¹⁹F | ~ -120 | m | F-H couplings | Ar-F |

Two-Dimensional NMR Techniques (COSY, APT, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra, especially for molecules with complex spin systems like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show cross-peaks between adjacent protons on the aromatic ring, helping to trace the connectivity of the spin system.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These techniques are used to differentiate between carbon types (C, CH, CH₂, and CH₃). For this molecule, it would distinguish the quaternary carbons (C1, C2, and C=O) from the CH carbons of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal.

Variable Temperature NMR Studies on Conformational Exchange

The carbamate C-N bond possesses a degree of double bond character, leading to restricted rotation and the potential for different rotational isomers (rotamers), often designated as syn and anti. nd.edu Variable Temperature (VT) NMR is the primary method for studying this dynamic process. nih.gov

At low temperatures, the rotation around the C-N bond may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden and eventually coalesce into a single, time-averaged signal. By analyzing the spectra at different temperatures, it is possible to determine the energy barrier (activation energy) for this conformational exchange, providing insight into the stability and flexibility of the carbamate linkage. nd.edunih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is ideal for determining the molecular weight of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be the dominant ion observed.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula, confirming that the observed mass corresponds to the chemical formula C₇H₆FNO₂.

LC-MS (Liquid Chromatography-Mass Spectrometry): When coupled with a separation technique like LC, MS can analyze complex mixtures. Tandem MS (MS/MS) experiments performed within an LC-MS analysis are used to study fragmentation. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the carbamate ester bond. Common fragmentation patterns for phenyl carbamates include the formation of a protonated phenol (B47542) ion and the corresponding isocyanate ion. acs.orgoup.com

| Technique | Ion | Predicted m/z | Information Obtained |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 156.04 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | 156.0455 | Elemental Formula Confirmation |

| MS/MS | [C₆H₅FO]⁺ | 112.03 | Fragment corresponding to 2-fluorophenol |

| [C₆H₄FNCO+H]⁺ | 138.03 | Fragment corresponding to 2-fluorophenyl isocyanate |

Infrared (IR) Spectroscopy for Functional Group Identification (ATR-FTIR)

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. An Attenuated Total Reflectance (ATR) accessory is a common modern method for obtaining IR spectra of solid or liquid samples.

For this compound, the IR spectrum would be dominated by absorptions characteristic of the primary carbamate and the substituted aromatic ring. Key vibrational bands include:

N-H Stretching: Two distinct bands are typically observed for the -NH₂ group in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. rsc.org

C=O Stretching: A strong, sharp absorption band for the carbonyl group is expected in the range of 1730-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding. oup.com

C-O Stretching: The ester-like C-O bond gives rise to a strong band, typically around 1250-1200 cm⁻¹.

Aromatic Vibrations: Bands corresponding to C=C stretching in the aromatic ring appear in the 1600-1450 cm⁻¹ region. C-H out-of-plane bending vibrations below 900 cm⁻¹ can give information about the substitution pattern.

C-F Stretching: A strong absorption due to the C-F bond stretch is expected in the 1250-1000 cm⁻¹ region. mdpi.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | Asymmetric & Symmetric Stretch | -NH₂ (Amine) |

| 3100-3000 | Stretch | Aromatic C-H |

| 1730-1700 | Stretch | C=O (Carbonyl) |

| 1600-1450 | Stretch | Aromatic C=C |

| 1250-1200 | Stretch | Ar-O (Ester) |

| 1250-1000 | Stretch | C-F |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate data on bond lengths, bond angles, and torsion angles.

Based on studies of similar molecules, such as Phenyl N-(4-fluorophenyl)carbamate, several structural features can be anticipated. researchgate.net The carbamate functional group is expected to be relatively planar. A key structural feature in the solid state would be the formation of intermolecular hydrogen bonds. The N-H protons of the carbamate group can act as hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. This typically leads to the formation of chains or dimeric motifs, which dictate the crystal packing. researchgate.net The analysis would also reveal the dihedral angle between the plane of the phenyl ring and the plane of the carbamate group, which is an important conformational parameter.

Chromatographic Techniques for Purity Assessment and Isolation of this compound and its Derivatives

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and preparative isolation of this compound and its structurally related derivatives. The inherent versatility of HPLC, allowing for the utilization of various stationary and mobile phases, enables the development of robust methods for the separation of the target compound from starting materials, by-products, and degradation products. This section details the application of reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) chromatography for these purposes.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds like this compound. The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase, with a polar mobile phase eluting the components.

Purity Assessment:

For the determination of the purity of this compound, a gradient RP-HPLC method is often employed to ensure the elution and separation of impurities with a wide range of polarities. A typical system would utilize a C18 or C8 stationary phase, which provides excellent hydrophobic retention for the aromatic carbamate. The mobile phase generally consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, starting with a higher proportion of water and gradually increasing the organic modifier concentration, allows for the separation of more polar impurities at the beginning of the run and the elution of the main compound and less polar impurities as the solvent strength increases.

A diode-array detector (DAD) is commonly used for detection, allowing for the monitoring of the elution profile at multiple wavelengths. This is particularly useful for identifying impurities that may have different absorption maxima compared to this compound. The purity is typically determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components.

Below is a representative data table summarizing a typical RP-HPLC method for the purity assessment of this compound.

Table 1: Representative RP-HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Value |

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel), 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-20 min: 30% to 90% B; 20-25 min: 90% B; 25-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15.8 min |

Isolation:

For the isolation of this compound on a preparative scale, the analytical RP-HPLC method can be scaled up. This involves using a larger column diameter and a higher flow rate to accommodate a larger sample load. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for preparative applications as it simplifies the process and reduces solvent consumption. The mobile phase composition is optimized based on the retention time of the target compound in the analytical run to ensure a reasonable elution time and good separation from closely eluting impurities. Fraction collection is triggered based on the detector signal, allowing for the isolation of the pure compound.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC is a valuable alternative for the separation of isomers or compounds with minor differences in their polar functional groups. In NP-HPLC, a polar stationary phase, such as silica or a bonded phase with cyano or amino groups, is used with a nonpolar mobile phase.

Purity Assessment and Isolation:

NP-HPLC can be particularly effective for separating this compound from its positional isomers (e.g., (3-Fluorophenyl) carbamate and (4-Fluorophenyl) carbamate), which may be present as impurities from the synthesis process. The separation in normal-phase is governed by the interaction of the polar functional groups of the analyte with the polar stationary phase. The carbamate and fluorine moieties will have specific interactions with the silica surface, leading to differential retention of the isomers.

A typical mobile phase for NP-HPLC consists of a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, with a small amount of a more polar solvent, like isopropanol (B130326) or ethyl acetate, to modulate the retention. Gradient elution can also be employed in NP-HPLC to enhance the separation of complex mixtures.

The following table outlines a typical NP-HPLC method for the separation of fluorophenyl carbamate isomers.

Table 2: Representative NP-HPLC Method Parameters for Isomer Separation

| Parameter | Value |

| Stationary Phase | Silica, 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Order | (4-Fluorophenyl) carbamate < (3-Fluorophenyl) carbamate < this compound |

Computational Chemistry and Theoretical Studies on 2 Fluorophenyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov For (2-Fluorophenyl) carbamate (B1207046), DFT calculations can elucidate its geometry, stability, and reactivity.

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved through energy minimization calculations. For carbamates and related molecules, DFT methods are frequently employed to find the geometry that corresponds to the lowest energy on the potential energy surface. cnr.itresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Phenyl Carbamate Scaffold (Illustrative)

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-O (ester) | 1.35 - 1.37 | - |

| C=O (carbonyl) | 1.21 - 1.23 | - |

| C-N (amide) | 1.36 - 1.38 | - |

| O-C-N | - | 108 - 112 |

| O=C-O | - | 124 - 126 |

| O=C-N | - | 123 - 125 |

Note: This table provides illustrative values for a generic phenyl carbamate scaffold based on general chemical knowledge, as specific computational data for (2-Fluorophenyl) carbamate was not found in the literature survey. The actual values for this compound would be influenced by the fluorine substituent.

DFT calculations are also highly effective in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly valuable for fluorinated compounds, where ¹⁹F NMR is a powerful analytical tool. researchgate.netnih.gov The prediction of chemical shifts can aid in the structural elucidation of new compounds and in the interpretation of experimental spectra. acs.orgrsc.org

The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.net For fluorinated aromatic compounds, it has been shown that functionals like B3LYP combined with basis sets such as 6-31+G(d,p) can provide reliable predictions of ¹⁹F NMR chemical shifts, often with the use of scaling factors to improve correlation with experimental data. nih.gov While specific predicted NMR chemical shifts for this compound are not documented in the reviewed literature, the methodology is well-established.

Table 2: Common DFT Functionals and Basis Sets for NMR Chemical Shift Prediction of Fluorinated Aromatic Compounds

| DFT Functional | Basis Set | Key Features |

|---|---|---|

| B3LYP | 6-31+G(d,p) | Widely used hybrid functional, good balance of accuracy and computational cost. plos.orgnih.govnih.gov |

| ωB97X-D | aug-cc-pVDZ | Includes dispersion corrections, recommended for accurate ¹⁹F NMR predictions. rsc.orgchemrxiv.org |

| PBE0 | def2-TZVP | Hybrid functional often used for a variety of molecular properties. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.org These models can then be used to predict the activity of new, unsynthesized compounds. For carbamates, QSAR studies have been employed to understand their inhibitory activity against enzymes like acetylcholinesterase. plos.orgnih.govnih.gov

A typical QSAR study involves calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed biological activity. While no specific QSAR studies focused on this compound were identified, research on other carbamate series has shown the importance of descriptors such as the Balaban centric index, molar refractivity, and various connectivity indices. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies of Carbamates

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Electron-donating/accepting ability, polarity |

| Steric | Molar refractivity (MR), Molecular volume | Size and bulk of the molecule or substituents |

| Topological | Wiener index, Connectivity indices (χ) | Molecular branching and connectivity |

| Physicochemical | LogP, TPSA | Lipophilicity and polarity |

This table presents descriptors commonly used in QSAR studies of carbamates and is not specific to this compound.

Molecular Docking and Dynamics Simulations for Bio-molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netnih.govmdpi.com This is crucial for understanding the potential biological targets of a compound and the molecular basis of its activity. Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of the ligand-protein complex over time. nih.govmdpi.com

Carbamate-containing molecules are known to act as inhibitors of various enzymes, and molecular docking studies have been used to investigate their binding modes. researchgate.netnih.gov For instance, docking studies of carbamate inhibitors into the active site of acetylcholinesterase have helped to elucidate the key interactions responsible for their inhibitory activity. nih.gov While no specific molecular docking or dynamics studies of this compound were found in the reviewed literature, such studies would likely involve docking it into the active site of a relevant enzyme and analyzing the resulting interactions, such as hydrogen bonds and hydrophobic contacts, with the surrounding amino acid residues.

Studies on Lipophilicity (LogP) and Topological Polar Surface Area (TPSA)

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), and the Topological Polar Surface Area (TPSA) are two critical physicochemical properties that influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). molinspiration.comacs.orgpeter-ertl.comnih.gov Computational methods are widely used to predict these properties.

LogP is a measure of a compound's hydrophobicity, which affects its ability to cross cell membranes. TPSA is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties. molinspiration.competer-ertl.com While experimental determination is the gold standard, several computational models can provide reliable estimates of LogP and TPSA. For this compound, predicted values are available in public databases.

Table 4: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Computational Method/Source |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 1.6 | XLogP3 (PubChem CID: 123306) |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Cactvs 3.4.8.18 (PubChem CID: 123306) |

Bio Molecular Interactions and Enzymatic Activity Research in Vitro Studies

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase, Ketoreductases)

Carbamates as a class are well-known for their role as cholinesterase inhibitors. nih.govnih.gov The general mechanism involves the carbamylation of the serine residue within the active site of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov This process renders the enzyme temporarily inactive, leading to an accumulation of acetylcholine (B1216132) in synapses. nih.gov This inhibitory action is typically pseudo-irreversible. nih.gov

However, specific studies detailing the inhibitory constants (e.g., IC₅₀ values) or the precise carbamylation rate of "(2-Fluorophenyl) carbamate" against AChE, BChE, or ketoreductases are not present in the reviewed literature. Research has been conducted on more complex carbamates containing fluorophenyl moieties, but these findings are specific to the entire molecule's structure and cannot be directly attributed to "this compound" alone. nih.govepa.gov

Interaction with Molecular Targets and Receptor Modulation Studies

The interaction of carbamates with various molecular targets beyond cholinesterases has been a subject of study. For instance, certain carbamate (B1207046) insecticides have been shown to interact with mammalian melatonin (B1676174) receptors. nih.gov Additionally, complex molecules incorporating a 2-fluorophenyl group have been investigated as inhibitors of human equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk

Despite these broader investigations into the carbamate class, there is no specific research available that details the binding affinities or modulatory effects of "this compound" on any particular molecular target or receptor.

Antimicrobial and Antifungal Activity Investigations

The antimicrobial and antifungal potential of various carbamate derivatives has been explored. The standard method for evaluating this activity in vitro is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

While studies have assessed the antimicrobial properties of complex phenylcarbamic acid derivatives that include a 2-fluorophenylpiperazine fragment, they were found to be largely inactive against the tested strains. researchgate.net There are no available studies that have specifically screened or reported the MIC values for "this compound" against a panel of bacteria or fungi.

Table 6.1: Representative Data on Antimicrobial Activity of Related Phenylcarbamate Derivatives This table is for illustrative purposes of how such data is typically presented, as specific data for this compound is unavailable.

| Compound Type | Organism | MIC (µg/mL) |

|---|---|---|

| Phenyl-carbamates | Giardia intestinalis | >0.38 nih.gov |

| Substituted Phenylcarbamic Acids | Staphylococcus aureus | >1000 researchgate.net |

| Substituted Phenylcarbamic Acids | Escherichia coli | >1000 researchgate.net |

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.gov For the carbamate class, SAR studies have elucidated key features for insecticidal activity and cholinesterase inhibition. nih.govnih.gov Research on complex molecules has also shown that modifications to the fluorophenyl moiety can significantly alter inhibitory potency and selectivity against targets like ENTs. frontiersin.orgpolyu.edu.hk For example, in one study, the presence and position of a halogen on the fluorophenyl ring were found to be essential for the inhibitory effects on ENT1 and ENT2. polyu.edu.hk

A specific SAR study centered on "this compound" or a closely related series of simple fluorophenyl carbamates has not been reported in the available literature. Such a study would typically involve synthesizing and testing a series of analogues with varied substituents on the phenyl ring to determine the effect of these changes on a specific biological activity.

Applications of 2 Fluorophenyl Carbamate in Organic Synthesis and Medicinal Chemistry Research

Role as a Building Block in Complex Molecule Synthesis and Derivatization

Carbamates are widely recognized as valuable building blocks in the synthesis of more complex molecular architectures. acs.org The derivatization of carbamates can be achieved through various reactions, often targeting the nitrogen or the carbonyl group, to introduce new functionalities and build molecular complexity. researchgate.netnih.govresearchgate.net For instance, supercritical fluid carbon dioxide has been utilized as a medium to carry out derivatization reactions of carbamate (B1207046) pesticides, showcasing an environmentally benign approach to modifying these structures. researchgate.netnih.govresearchgate.net

While the general reactivity of carbamates is well-documented, specific examples detailing the use of (2-Fluorophenyl) carbamate as a foundational unit in the synthesis of complex molecules are not extensively reported in the available scientific literature. However, the principles of carbamate chemistry suggest that this compound could theoretically serve as a synthon for introducing the 2-fluorophenylamino carbonyl moiety into a target molecule. The fluorine atom at the ortho position can exert steric and electronic effects that may influence the reactivity and conformation of the resulting molecule.

Carbamate as a Protecting Group for Amines and Amino Acids

One of the most significant applications of carbamates in organic synthesis is their role as protecting groups for amines and amino acids. masterorganicchemistry.comchem-station.comresearchgate.net The carbamate group effectively reduces the nucleophilicity and basicity of the amine nitrogen, preventing it from participating in unwanted side reactions during a synthetic sequence. chem-station.com A variety of carbamate-based protecting groups are commonly employed, each with its specific conditions for introduction and removal, allowing for orthogonal protection strategies in multi-step syntheses. masterorganicchemistry.comchem-station.com

Prominent examples of carbamate protecting groups include:

Table 1: Common Carbamate Protecting Groups and Their Deprotection Conditions This table is interactive. Users can sort and filter the data.

| Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., trifluoroacetic acid) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) masterorganicchemistry.com |

The stability of the carbamate bond can be tuned by the nature of the substituent on the oxygen atom. While the use of this compound as a specific protecting group is not widely documented, phenyl carbamates, in general, can be cleaved under certain conditions. For example, tetra-n-butylammonium fluoride (B91410) (TBAF) has been reported as a mild reagent for the cleavage of phenyl carbamates. organic-chemistry.org Another method involves the use of 2-mercaptoethanol (B42355) for the nucleophilic deprotection of various carbamates, including those with aryl substituents. organic-chemistry.orgnih.govchemistryviews.org The presence of the ortho-fluoro substituent in this compound could potentially influence its stability and the conditions required for its cleavage, though specific studies on this are scarce.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The carbamate moiety is a recurring structural motif in a wide array of pharmaceuticals and bioactive molecules. acs.orgnih.gov Its presence can contribute to the molecule's ability to interact with biological targets, and its chemical stability makes it a desirable linker or functional group in drug design. acs.org Fluorinated aromatic rings are also of great interest in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. nih.gov

Development of Novel Carbamate-Derived Ligands and Reagents in Catalysis

Carbamates can also serve as ligands for transition metal complexes, which can then be utilized as catalysts in a variety of organic transformations. nih.govnih.gov The nitrogen and oxygen atoms of the carbamate group can coordinate to a metal center, and the electronic and steric properties of the ligand can be tuned by modifying the substituents on the carbamate. The introduction of fluorine atoms into the ligand structure can influence the catalytic activity and stability of the resulting metal complex.

While the development of ligands and reagents from this compound for catalysis is not a widely explored area, the general principles of ligand design suggest its potential. Metal carbamato complexes have been studied for their synthetic, structural, and reactivity aspects, with applications in catalysis. nih.govnih.gov For example, palladium(II) and nickel(II) complexes with sulfonated salan-type ligands have been investigated for their catalytic activity in aqueous media. nih.gov Furthermore, transition metal complexes of thiosemicarbazides, which share some structural similarities with carbamates, have been reviewed for their catalytic applications. mdpi.com The synthesis of fluorophenyl carbonyl cobalt(I) complexes and their use in decarbonylation reactions has also been reported, indicating the utility of fluorinated aryl groups in catalyst design. researchgate.net These studies provide a foundation for the potential development of novel catalysts based on this compound and its derivatives.

Research Applications in Agricultural Chemistry

Design and Synthesis of (2-Fluorophenyl) carbamate-Based Agrochemicals

The predominant approach for introducing fluorine into complex agrochemical molecules is through the use of fluorine-containing building blocks. ccspublishing.org.cn (2-Fluorophenyl) carbamate (B1207046) is a key intermediate in the synthesis of certain advanced agrochemicals, most notably the herbicide tiafenacil (B1428544). ccspublishing.org.cn The development of this herbicide showcases a strategic use of a fluorinated precursor to construct a complex pyrimidinedione core structure. ccspublishing.org.cn

The synthesis of tiafenacil involves a critical condensation reaction between this compound and ethyl 3-amino-4,4,4-trifluorocrotonate. This reaction efficiently forms the pyrimidinedione ring system that is essential for its herbicidal activity. The this compound precursor itself can be prepared from readily available starting materials such as 4-chloro-2-fluoroaniline (B1294793). ccspublishing.org.cn This synthetic pathway highlights the utility of this compound as a versatile reagent in the construction of sophisticated, fluorine-containing agrochemicals.

| Precursor | Reactant | Key Reaction Step | Product | Reference |

|---|---|---|---|---|

| This compound | Ethyl 3-amino-4,4,4-trifluorocrotonate | Condensation | Tiafenacil (pyrimidinedione core structure) | ccspublishing.org.cn |

Investigation of Herbicidal Properties and Mechanisms

Research has demonstrated that agrochemicals derived from this compound exhibit potent herbicidal properties. Tiafenacil, a pyrimidinedione herbicide developed by Farm Hannong, is a prime example. ccspublishing.org.cn Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). ccspublishing.org.cnresearchgate.net PPO is a critical enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. nih.gov Inhibition of this enzyme leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid lipid peroxidation and disruption of cell membranes, ultimately leading to plant death. nih.gov

Tiafenacil has shown high efficacy against a variety of broadleaf weeds. ccspublishing.org.cnresearchgate.net Laboratory studies have determined its potent inhibitory activity against PPO from several plant species.

| Compound | Mechanism of Action | Target Enzyme | IC₅₀ Value (nmol/L) | Affected Plant Species | Reference |

|---|---|---|---|---|---|

| Tiafenacil | Inhibition of protoporphyrinogen IX oxidase | PPO | 22-28 | Amaranth (Amaranthus tuberculatus), Soybean (Glycine max), Arabidopsis (Arabidopsis thaliana), Rapeseed (Brassica napus) | ccspublishing.org.cn |

Fungicidal and Insecticidal Activity Research

The carbamate structural motif is a well-established pharmacophore in a wide range of commercially successful fungicides and insecticides. nih.govresearchgate.netfao.org Carbamate insecticides typically function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. nih.govnih.gov This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing paralysis and death. nih.gov Similarly, certain carbamate fungicides exhibit broad-spectrum activity by targeting essential enzymes in fungal pathogens. nih.gov

While this compound is primarily documented as a precursor for the herbicide tiafenacil, the broader class of fluorinated organic compounds and carbamate derivatives has been extensively explored for fungicidal and insecticidal potential. For instance, various novel carbamate derivatives have been synthesized and tested, showing significant AChE inhibitory activity or antifungal effects against plant pathogens. nih.govnih.gov The introduction of fluorine atoms into phenyl rings or other parts of a pesticide molecule is a common strategy to enhance biological efficacy. nih.govmdpi.com Although specific research focusing on the fungicidal or insecticidal activity of direct derivatives of this compound is not prominent in the reviewed literature, the established bioactivity of both the carbamate group and fluorinated aromatics suggests a potential area for future research and development.

| Activity Type | General Mechanism for Carbamates | Target | Examples of Carbamate Agrochemicals | Reference |

|---|---|---|---|---|

| Insecticidal | Inhibition of Acetylcholinesterase (AChE) | Insect Nervous System | Carbofuran, Methomyl, Aldicarb | nih.govnih.govmdpi.com |

| Fungicidal | Inhibition of essential fungal enzymes (e.g., targeting thiol groups) | Fungal Pathogens | Tolprocarb, Propamocarb, Iprovalicarb | ccspublishing.org.cnnih.gov |

Environmental Fate and Degradation Studies of this compound in Agricultural Systems (excluding specific ecotoxicity)

The environmental fate of carbamate pesticides is a critical aspect of their agricultural use. nih.govfrontiersin.org Generally, carbamates are considered less persistent in the environment compared to older classes of pesticides like organochlorines. researchgate.net The primary mechanism for the degradation of aryl carbamates in soil and water is microbial metabolism. nih.govfrontiersin.org

Microorganisms, particularly soil bacteria, have evolved specific enzymatic pathways to break down these compounds. nih.gov The initial and most crucial step in the degradation of carbamates is the enzymatic hydrolysis of the carbamate ester or amide linkage. nih.govfrontiersin.orgresearchgate.net This cleavage is typically carried out by hydrolase enzymes, such as carbaryl (B1668338) hydrolases. frontiersin.org This initial hydrolysis breaks the molecule into its constituent alcohol (or phenol) and carbamic acid, which is unstable and further degrades to an amine and carbon dioxide. These smaller, simpler molecules can then be utilized by microbes as carbon and nitrogen sources and funneled into central metabolic pathways. nih.govfrontiersin.org

Besides biodegradation, other processes influence the environmental fate of carbamates. These include abiotic processes such as photolysis (degradation by sunlight) and chemical hydrolysis, although microbial degradation is often the dominant pathway. mdpi.comoregonstate.edu The compound's mobility in soil is governed by its solubility in water and its tendency to adsorb to soil particles. mdpi.com While specific degradation studies for this compound are not detailed in the available literature, its structure as an aryl carbamate suggests it would follow these general degradation pathways.

| Process | Description | Key Factors | Reference |

|---|---|---|---|

| Microbial Degradation | Primary pathway for carbamate breakdown in soil and water, mediated by bacterial enzymes. | Soil microbial activity, temperature, moisture, pH. | nih.govfrontiersin.org |

| Enzymatic Hydrolysis | The initial and key step in biodegradation, involving the cleavage of the carbamate ester or amide bond by hydrolase enzymes. | Presence of specific microbial enzymes (e.g., carbaryl hydrolase). | nih.govfrontiersin.orgresearchgate.net |

| Adsorption/Desorption | Binding of the compound to soil organic matter and clay particles, affecting its availability for degradation and leaching. | Soil composition (% organic matter, clay content), compound hydrophobicity. | mdpi.com |

| Chemical Hydrolysis | Non-biological degradation in water. The rate is often dependent on pH. | Water pH, temperature. | oregonstate.edu |

| Photolysis | Degradation caused by exposure to sunlight, primarily on soil surfaces or in clear surface waters. | Light intensity, presence of sensitizing agents. | mdpi.com |

Emerging Applications in Materials Science Research

Incorporation into Polymer Architectures for Tailored Properties

The carbamate (B1207046) functional group is a fundamental component of polyurethanes, one of the most versatile classes of polymers. Beyond this traditional role, research into novel polymer backbones has highlighted the potential of carbamate linkages for creating sequence-defined polymers. nih.govresearchgate.net These "informational polymers" allow for precise control over the monomer sequence, enabling the design of macromolecules with highly specific functions. nih.gov

In this context, (2-Fluorophenyl) carbamate and its derivatives can be considered valuable monomers or building blocks. The incorporation of the 2-fluorophenyl group into a polymer backbone can be used to tailor the material's properties. Fluorinated polymers are well-known for their excellent thermal stability and hydrophobicity. rsc.org

A notable application demonstrating the utility of the fluorophenyl carbamate moiety is in the field of wood preservation. Research has been conducted on various methyl fluorophenyl carbamates for imparting fungal resistance to wood. swst.orgswst.org In these studies, wood was impregnated with different isomers of methyl fluorophenyl carbamate. The fluorine substitution on the phenyl ring was found to significantly enhance fungal resistance. swst.org Although these studies focused on several isomers, the findings underscore the potential of the this compound structure to be integrated into materials to enhance their durability and performance.

| Compound | Fungus | Threshold Retention (kg/m³) | Weight Loss at Threshold (%) |

|---|---|---|---|

| Methyl 4-fluorophenyl carbamate | Gloeophyllum trabeum | 3.4 | 1.9 |

| Methyl 4-fluorophenyl carbamate | Coriolus versicolor | >5.8 | 14.1 |

| Methyl meta-trifluoromethylphenyl carbamate | Gloeophyllum trabeum | 0.6 | 1.5 |

| Methyl meta-trifluoromethylphenyl carbamate | Coriolus versicolor | 1.0 | 1.8 |

| Methyl pentafluorophenyl carbamate | Gloeophyllum trabeum | 0.5 | 1.9 |

| Methyl pentafluorophenyl carbamate | Coriolus versicolor | 0.8 | 1.9 |

Development of Functional Materials with Carbamate Moieties

The development of functional materials relies on the strategic incorporation of chemical groups that impart specific capabilities. The carbamate moiety is a versatile functional group used in a wide array of applications, from pharmaceuticals to pesticides and polymers. acs.org When combined with a fluorinated phenyl ring, as in this compound, it offers a pathway to materials with enhanced functionality.

The fluorine atom is highly electronegative and can alter the chemical reactivity and stability of the carbamate group. This can be advantageous in creating materials with controlled degradation profiles or specific interactions with other molecules. The fungal resistance conferred by fluorophenyl carbamates in wood is a direct example of creating a functional material. swst.orgswst.org The carbamate derivative acts as a preservative, protecting the wood from biological decay. This principle can be extended to other materials, such as coatings or textiles, where resistance to microbial growth is desired.

Furthermore, the introduction of fluorine can create materials with low surface energy, leading to hydrophobic and oleophobic properties. researchgate.net Polymers functionalized with this compound could therefore be used to create water-repellent and self-cleaning surfaces.

This compound in Advanced Material Precursors

In chemical synthesis, a precursor is a compound that participates in a chemical reaction that produces another compound. This compound can serve as a valuable precursor for a range of more complex molecules and materials.

One significant application is the use of carbamates as precursors to isocyanates through thermal cracking. mdpi.com Isocyanates are highly reactive compounds that are essential monomers for the production of polyurethanes, polyureas, and other polymers. mdpi.comgoogle.com The thermal decomposition of this compound would yield 2-fluorophenyl isocyanate. This provides a phosgene-free route to a specialty isocyanate, which can then be used to synthesize fluorinated polyurethanes with tailored properties.

| Precursor | Condition | Primary Product | Key Side-Products |

|---|---|---|---|

| Methyl N-phenyl carbamate | Thermal (160-200°C) | Phenyl isocyanate | Aniline, Diphenyl urea |

| Methyl N-phenyl carbamate | Catalytic (ZnO) | Aniline | Diphenyl urea |

Additionally, related compounds like carbamoyl (B1232498) fluorides are recognized as exceptional building blocks for synthesizing a variety of other functional groups, including ureas, amides, and thiocarbamates. acs.org The chemistry of this compound can be similarly leveraged, using it as a starting point for the synthesis of more complex functional molecules that can be used as additives, cross-linkers, or monomers in advanced material formulations.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies and Sustainable Production

The synthesis of aryl carbamates is evolving beyond traditional methods that often rely on hazardous reagents like phosgene (B1210022) and isocyanates. rsc.orgnih.gov Future research is increasingly focused on developing safer, more efficient, and environmentally benign synthetic routes.

Key areas for advancement include:

Carbon Dioxide as a C1 Source : Utilizing carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 building block is a primary goal for sustainable chemistry. rsc.orgnih.gov Developing catalytic systems that can efficiently incorporate CO2 to produce (2-Fluorophenyl) carbamate (B1207046) and related structures at atmospheric pressure and room temperature is a significant challenge. rsc.org Recent progress includes dual nickel photocatalysis for O-aryl carbamate synthesis from CO2 and methods using peptide coupling reagents like propanephosphonic acid anhydride (B1165640) (T3P) to drive the reaction under mild conditions. rsc.orgnih.gov

Catalytic C-N Cross-Coupling : Palladium and copper-catalyzed C-N cross-coupling reactions have emerged as powerful tools for forming N-aryl carbamates from aryl halides or triflates. researchgate.netorganic-chemistry.org Future work could focus on developing more robust and cost-effective catalysts with broader substrate scopes, allowing for the efficient synthesis of complex fluorinated carbamates. researchgate.net

One-Pot Procedures : Versatile one-pot procedures that avoid the isolation of sensitive intermediates, such as in situ formation of carbamoyl (B1232498) chlorides, offer an economical and efficient route to O-aryl carbamates. organic-chemistry.org Refining these methods to improve yields and broaden their applicability to a wider range of fluorinated phenols and amines is a promising research direction. organic-chemistry.org

Flow Chemistry : Transferring newly developed synthetic methods to flow chemistry systems could enable scalable and continuous manufacturing of carbamoyl fluorides and their derivatives, which are valuable precursors. acs.org

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is critical for optimizing synthetic protocols and designing novel chemical transformations. For carbamate synthesis, particularly those involving CO2, the reaction pathways can be complex.

Future mechanistic studies should aim to:

Elucidate Catalyst Roles : Investigate the precise role of catalysts and additives, such as superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG), in activating amines and CO2. rsc.orgrsc.org Computational and experimental analyses have shown that zwitterionic TMG–CO2 adducts may not be the direct carboxylating agent; instead, the superbase facilitates deprotonation of the amine as it attacks a free CO2 molecule. rsc.orgrsc.org Applying these insights can lead to the rational design of new synthesis strategies. rsc.org

Analyze Reaction Kinetics : Conduct detailed kinetic studies, as demonstrated with the transesterification of O-methyl-N-aryl carbamates, to quantify the effects of substituents, solvents, and temperature on reaction rates. rsc.org Understanding how the electron-withdrawing nature of the fluorine in (2-Fluorophenyl) carbamate influences reaction kinetics is essential for process optimization. rsc.org

Computational Modeling : Employ density functional theory (DFT) and other computational methods to map out reaction energy profiles, identify transition states, and validate proposed mechanisms. mdpi.com Such studies can predict the feasibility of different pathways and guide the development of more efficient catalytic systems for producing fluorinated carbamates. mdpi.com

Exploration of Novel Bio-molecular Targets and Pathways

While carbamates are well-known inhibitors of acetylcholinesterase in pesticides and some drugs, the full scope of their biological activities remains an active area of research. wikipedia.org The unique properties conferred by the 2-fluoro substitution could direct this compound or its derivatives toward novel biological targets.

Unexplored avenues include:

Enzyme Inhibition beyond Cholinesterases : Researchers are investigating carbamates as inhibitors for other enzymes, such as monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in the endocannabinoid system. d-nb.info Screening this compound derivatives for activity against these and other enzymes could uncover new therapeutic applications.

Receptor Modulation : Studies have shown that some carbamate insecticides can interact with human melatonin (B1676174) receptors, suggesting that the carbamate scaffold can mimic biological signaling molecules. chemrxiv.org Investigating whether fluorinated aryl carbamates can selectively modulate these or other G-protein coupled receptors could lead to new drug candidates.

Targeting Metabolic Pathways : Carbamate formation is a key step in CO2 fixation by the enzyme RuBisCO and is involved in metabolic pathways catalyzed by carbamate kinases. wikipedia.org Exploring how exogenous carbamates like this compound might interact with or disrupt these fundamental biological processes could reveal new herbicidal or antimicrobial mechanisms.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating progress in chemical and materials science. This integrated approach is particularly valuable for understanding the nuanced properties of molecules like this compound.

Future research should increasingly:

Combine Spectroscopy and DFT : Use a combination of experimental techniques like infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy with high-level DFT calculations to elucidate the conformational landscape of carbamates. chemrxiv.org This provides a detailed understanding of the stable conformers in different environments, which is crucial for designing molecules with specific shapes and functionalities. chemrxiv.org

Predict Binding Affinities : Employ computational methods such as alchemical free energy calculations to predict the binding affinity of carbamate-based ligands to biological targets like glutamate (B1630785) receptors. nih.gov These predictions can guide the synthesis of more potent and selective inhibitors, streamlining the drug discovery process. nih.gov

Model Reaction Outcomes : Develop predictive models for reaction outcomes based on mechanistic calculations. mdpi.com By simulating different catalytic cycles and reaction conditions, researchers can identify the most promising synthetic routes before extensive experimental work, saving time and resources. mdpi.com

Innovative Applications in Emerging Technologies

Beyond their established roles in medicine and agriculture, the carbamate functional group is being explored for applications in advanced materials and sustainable technologies.

Promising innovative applications include:

Sequence-Defined Polymers : Carbamates are being investigated as backbones for the construction of sequence-defined polymers. chemrxiv.org These materials, which have a precisely controlled monomer sequence, could be used for high-density data storage, security technologies, or as molecular transporters. chemrxiv.org The rigidity and conformational preferences of carbamates make them promising candidates for creating stable, information-rich macromolecules. chemrxiv.org

CO2 Capture and Conversion : The reversible reaction between amines and CO2 to form carbamates is the basis of industrial amine scrubbing technologies for carbon capture. rsc.orgrsc.org Research into new materials and integrated systems where captured CO2, in carbamate form, can be directly converted electrochemically into valuable products like carbon monoxide is a critical area for creating a circular carbon economy. innovations-report.com

Advanced Materials : The carbamate linkage is the defining feature of polyurethanes. wikipedia.org Exploring how fluorinated carbamates can be incorporated into polymer structures could lead to new materials with enhanced thermal stability, chemical resistance, or unique surface properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-fluorophenyl) carbamate derivatives, and how are they characterized?

- Synthesis : A one-pot electrochemical Hofmann rearrangement mediated by NaBr enables efficient synthesis of methyl (2-fluorophenyl)carbamate with 92% yield. Alternative methods using Mo(CO)₆ as a promoter achieve moderate yields (52%) for methyl (2-fluorophenyl)(methyl)carbamate .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural confirmation. For example, ¹⁹F NMR shows a distinct peak at δ -121.57 for the fluorophenyl group, while ¹H NMR confirms methoxy groups (δ 3.62–3.80 ppm) .

Q. How do researchers assess the purity and stability of this compound derivatives?

- Analytical Techniques : High-Performance Liquid Chromatography (HPLC) with specialized columns (e.g., C18 phases) is used to quantify purity. Spectroscopic methods (UV-Vis, HRMS) validate molecular weight and functional groups .

- Stability Testing : Accelerated stability studies under varying pH, temperature, and light conditions are conducted. For example, carbamates modified with N-methyl/ethyl groups show enhanced metabolic stability compared to hydroxyl-bearing precursors .

Q. What preliminary biological assays are used to evaluate this compound activity?

- In Vitro Screening : Enzymatic inhibition assays (e.g., α-glucosidase) and cytotoxicity tests (MTT assays) are standard. Computational docking (AutoDock Vina) can predict binding affinities prior to experimental validation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) of fluorophenyl carbamates?

- Methodology : Molecular dynamics simulations and density functional theory (DFT) analyze electronic effects of the fluorine substituent. For instance, the fluorine atom’s electronegativity alters electron density in the aromatic ring, impacting binding to biological targets like opioid receptors .

- Case Study : Fluorine’s para vs. ortho positioning affects metabolic stability; ortho-substituted derivatives show reduced phase II metabolism due to steric hindrance .

Q. What strategies mitigate the carcinogenic risks associated with carbamate derivatives in preclinical studies?

- Toxicological Profiling : Ames tests (for mutagenicity) and rodent carcinogenicity studies are mandatory. Ethyl carbamate is classified as a probable human carcinogen (IARC Group 2A), but methyl carbamate derivatives exhibit lower mutagenic potential in Drosophila models .

- Structural Modifications : Replacing labile ethyl groups with methyl or tert-butyl carbamates reduces bioactivation into carcinogenic metabolites .

Q. How do researchers reconcile conflicting metabolic data between in vitro and in vivo models for fluorophenyl carbamates?

- Integrated Approach : Parallel in vitro (microsomal incubation) and in vivo (plasma pharmacokinetics) studies identify metabolic discrepancies. For example, carbamates like 3N-Me remain stable during absorption but hydrolyze to active metabolites in plasma .

- Data Interpretation : Species-specific cytochrome P450 activity and esterase expression levels account for interspecies variability .

Q. What advanced techniques optimize the pharmacokinetics of fluorophenyl carbamates for therapeutic use?

- Prodrug Design : N-Methyl or N-ethyl carbamate modifications enhance oral bioavailability by resisting first-pass metabolism. For example, 3N-Et derivatives of icaritin show delayed phase II glucuronidation, improving plasma half-life .

- Nanocarrier Systems : Liposomal encapsulation or PEGylation improves solubility and targeted delivery .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products